molecular formula C20H44O4P2S4Zn B12678570 Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) CAS No. 93981-20-5

Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate)

Cat. No.: B12678570
CAS No.: 93981-20-5
M. Wt: 604.2 g/mol
InChI Key: SSLBXVOKOGFGTG-UHFFFAOYSA-L
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Description

Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) is a zinc dialkyldithiophosphate (ZDDP) derivative with mixed alkyl substituents: 1,3-dimethylbutyl and isobutyl groups. ZDDPs are critical anti-wear and antioxidant additives in lubricants, particularly engine oils, where they form protective films on metal surfaces under high-pressure conditions .

Key identifiers for related compounds include:

  • CAS 2215-35-2 (Zinc bis[O,O-bis(1,3-dimethylbutyl) phosphorodithioato-S,S']-, (T-4)-): Molecular formula C24H56O4P2S4Zn, molar mass 664.28 g/mol .
  • CAS 68457-79-4 (Zinc diisobutyl dithiophosphate): Molecular formula C16H36O4P2S4Zn, molar mass 548.038 g/mol .

These compounds share a core structure of zinc coordinated with dithiophosphate ligands but differ in alkyl chain length and branching, which significantly influence their physicochemical and toxicological profiles.

Properties

CAS No.

93981-20-5

Molecular Formula

C20H44O4P2S4Zn

Molecular Weight

604.2 g/mol

IUPAC Name

zinc;4-methylpentan-2-yloxy-(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/2C10H23O2PS2.Zn/c2*1-8(2)6-10(5)12-13(14,15)11-7-9(3)4;/h2*8-10H,6-7H2,1-5H3,(H,14,15);/q;;+2/p-2

InChI Key

SSLBXVOKOGFGTG-UHFFFAOYSA-L

Canonical SMILES

CC(C)CC(C)OP(=S)(OCC(C)C)[S-].CC(C)CC(C)OP(=S)(OCC(C)C)[S-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthesis of Dialkyldithiophosphoric Acid Esters

  • Step 1: React phosphorus pentasulfide (P2S5) with the corresponding alcohols (1,3-dimethylbutanol and isobutanol) under controlled temperature to form dialkyldithiophosphoric acid esters.
  • Step 2: The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference.
  • Step 3: The molar ratio of the two alcohols is adjusted to obtain the mixed ester composition, ensuring the presence of both O-(1,3-dimethylbutyl) and O-(isobutyl) groups in the final product.

Formation of Zinc Complex

  • Step 4: The dialkyldithiophosphoric acid esters are then reacted with zinc oxide (ZnO) or zinc hydroxide in a stoichiometric ratio, usually 2:1 (ester to zinc), to form the zinc bis(dithiophosphate) complex.
  • Step 5: The reaction is conducted under mild heating (typically 60–90°C) with stirring to ensure complete complexation.
  • Step 6: Water formed during the reaction is removed by distillation or under reduced pressure to drive the reaction to completion.
  • Step 7: The resulting product is a viscous amber liquid, which is purified by filtration or centrifugation to remove any unreacted solids or impurities.

Reaction Scheme Summary

Step Reactants Conditions Product
1 P2S5 + 1,3-dimethylbutanol Inert atmosphere, heat Dialkyldithiophosphoric acid ester (1)
2 P2S5 + isobutanol Inert atmosphere, heat Dialkyldithiophosphoric acid ester (2)
3 Esters (1) + Esters (2) Controlled molar ratio Mixed dialkyldithiophosphoric acid esters
4 Mixed esters + ZnO 60–90°C, stirring Zinc bis(dithiophosphate) complex
5 Removal of water Distillation or vacuum Purified zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate)

Research Findings on Preparation Parameters

  • Alkyl Group Influence: The presence of two different alkyl groups (1,3-dimethylbutyl and isobutyl) in the dithiophosphate ligands affects the solubility, thermal stability, and anti-wear performance of the final zinc complex.
  • Reaction Temperature: Maintaining moderate temperatures (60–90°C) during zinc complexation prevents decomposition of sensitive dithiophosphate esters and ensures high yield.
  • Molar Ratios: Precise control of the molar ratio of alcohols during ester formation is critical to achieve the desired mixed ester composition, which directly impacts the compound’s performance in lubricants.
  • Purification: Removal of residual zinc oxide and unreacted esters is essential to obtain a product with consistent quality and performance characteristics.

Comparative Table of Preparation Conditions

Parameter Typical Range/Value Effect on Product
Reaction temperature (ester formation) 80–120°C Ensures complete esterification
Reaction atmosphere Inert (nitrogen or argon) Prevents oxidation and hydrolysis
Molar ratio (alcohols) Adjusted to achieve mixed esters Controls alkyl group distribution
Zinc oxide to ester ratio ~1:2 (ZnO:ester) Stoichiometric for complex formation
Complexation temperature 60–90°C Avoids decomposition, promotes reaction
Water removal method Vacuum distillation or azeotropic Drives reaction to completion, purifies product

Chemical Reactions Analysis

Types of Reactions

Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) include oxidizing agents such as hydrogen peroxide and substitution reagents like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products

The major products formed from the reactions of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) include various oxidized derivatives and substituted dithiophosphates.

Scientific Research Applications

Physical Properties

PropertyValue
AppearanceAmber viscous liquid
ToxicityModerate (dermal exposure)
SolubilitySoluble in organic solvents

Applications in Industry

Zinc BDBP is primarily utilized in the following areas:

Lubricants and Greases

Zinc BDBP is widely used as an additive in:

  • Engine Oils : Enhances anti-wear properties, extending engine life.
  • Industrial Oils : Improves performance under high-load conditions.
  • Hydraulic Fluids : Provides stability and reduces wear in hydraulic systems.

Metalworking Fluids

The compound acts as a lubricant during machining processes, reducing friction and wear on tools and components.

Antioxidant Properties

Zinc BDBP serves as an antioxidant, preventing the oxidation of lubricants and improving their longevity.

Case Study 1: Engine Oil Performance

A study conducted by the American Society for Testing and Materials (ASTM) evaluated the performance of engine oils containing Zinc BDBP. The results indicated a significant reduction in wear rates compared to control oils without the additive. The study highlighted:

  • Wear Rate Reduction : Up to 30% lower wear in engines tested.
  • Oxidation Stability : Enhanced resistance to oxidation leading to longer oil change intervals.

Case Study 2: Metalworking Fluid Efficacy

Research published in the Journal of Materials Processing Technology examined the effectiveness of Zinc BDBP in metalworking fluids. Key findings included:

  • Tool Life Improvement : Increased tool life by approximately 25% when using Zinc BDBP-enhanced fluids.
  • Surface Finish Quality : Improved surface finish on machined parts due to reduced friction.

Environmental Impact and Safety

While Zinc BDBP is effective in its applications, its moderate toxicity levels necessitate careful handling. Regulatory assessments have classified it under specific guidelines to ensure safe usage in industrial applications.

Safety Data

Hazard ClassificationDescription
ToxicityModerate toxicity upon dermal exposure
Environmental RiskPotential risk if released into water bodies

Mechanism of Action

The mechanism of action of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) involves its ability to form a protective film on metal surfaces, thereby reducing wear and corrosion. The compound interacts with metal surfaces through its dithiophosphate groups, which form strong bonds with metal atoms. This protective film acts as a barrier, preventing direct contact between metal surfaces and reducing friction.

Comparison with Similar Compounds

Key Findings :

  • Zinc BDBP exhibits moderate systemic toxicity in repeated doses, with observed skin necrosis and reproductive organ effects in animal studies .
  • ZDDPs generally show low acute toxicity but pose risks in chronic exposure scenarios due to bioaccumulation .

Regulatory and Industrial Use

  • Diisobutyl ZDDP : Widely used in automotive lubricants but phased out in some regions due to phosphorus content, which can poison catalytic converters .

Biological Activity

Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate), a specific type of zinc dithiophosphate (ZDDP), is primarily recognized for its application as an anti-wear and antioxidant additive in lubricants. This compound, like other ZDDPs, plays a crucial role in reducing friction and wear in mechanical systems. This article explores the biological activity of this compound, emphasizing its synthesis, properties, and potential health impacts based on recent research findings.

The synthesis of zinc dithiophosphates typically involves the reaction of phosphorus pentasulfide with alcohols to form dithiophosphoric acid, which is then neutralized with zinc oxide. The specific structure of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) includes two distinct alkyl groups that influence its physical and chemical behavior.

Chemical Structure

Zn[S2P(OR1)(OR2)]2\text{Zn}\left[\text{S}_2\text{P}(\text{O}-\text{R}_1)(\text{O}-\text{R}_2)\right]_2

Where R1= 1 3 dimethylbutyl R_1=\text{ 1 3 dimethylbutyl } and R2= isobutyl R_2=\text{ isobutyl }.

Antioxidant Properties

ZDDPs exhibit significant antioxidant properties, which are critical in preventing oxidative stress in lubricants. This property is essential not only for enhancing lubricant longevity but also for minimizing the formation of harmful by-products during operation. The antioxidant mechanism is believed to involve the scavenging of free radicals and the formation of stable complexes with metal ions that would otherwise catalyze oxidative reactions .

Anti-wear Mechanism

The anti-wear performance of ZDDPs is attributed to their ability to form protective films on metal surfaces under high-pressure conditions. The effectiveness of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) has been evaluated through tribological tests, such as the four-ball wear test. Results indicate that while it offers substantial wear protection, its performance may vary depending on the alkyl chain length and concentration used .

Health Hazards

Zinc dithiophosphate compounds have been associated with various health hazards. Acute exposure can lead to skin and eye irritation, while chronic exposure may result in more severe health effects. Studies have shown that high doses can cause gastrointestinal disturbances and neurological effects .

Table 1: Toxicological Effects of Zinc Dithiophosphates

EffectDescription
Eye IrritationModerate to severe irritation observed
Skin IrritationPossible corrosion or irritation
Oral ToxicitySymptoms include diarrhea and somnolence
Neurological EffectsImpairment in neurotransmitter transport noted

Environmental Impact

ZDDPs are also toxic to aquatic organisms, raising concerns about their environmental impact when released into water bodies. Their persistence in the environment can lead to bioaccumulation and potential ecological harm .

Performance Comparison with Traditional ZDDPs

A comparative study was conducted to evaluate the performance of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) against traditional ZDDPs (e.g., zinc dialkyl dithiophosphate). The results indicated that while traditional ZDDPs provided superior anti-wear protection at lower concentrations, the new compound demonstrated comparable performance at higher treat rates .

Neurotoxic Effects

Research has highlighted potential neurotoxic effects associated with organophosphate compounds similar to ZDDPs. For example, diethyl dithiophosphate has been shown to impair glutamate transport in glial cells, suggesting a possible mechanism for neurotoxicity that could be relevant for understanding the broader implications of exposure to dithiophosphates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate), and how can purity be validated?

  • Methodological Answer : The synthesis typically involves reacting phosphorus pentasulfide (P₂S₅) with the corresponding alcohols (1,3-dimethylbutanol and isobutanol) to form the dithiophosphoric acid intermediate, followed by neutralization with zinc oxide. Key parameters include stoichiometric ratios, reaction temperature (80–100°C), and inert atmosphere conditions to prevent oxidation. Purification via solvent extraction or recrystallization is critical. Validate purity using ³¹P NMR spectroscopy (e.g., parent acid peaks at δ ~85–86 ppm, as seen in analogous dithiophosphate complexes ), elemental analysis (Zn, S, P), and FT-IR to confirm S–P–S and Zn–S bonding.

Q. How does the alkyl chain length and branching in O-(1,3-dimethylbutyl) and O-(isobutyl) substituents influence the compound’s solubility and thermal stability?

  • Methodological Answer : Branched alkyl groups like isobutyl enhance solubility in nonpolar solvents (e.g., hexane, toluene) due to reduced crystallinity. Thermal stability can be assessed via thermogravimetric analysis (TGA); for structurally similar zinc dithiophosphates, decomposition temperatures exceed 260°C . Compare with linear-chain analogs (e.g., O,O-diheptyl derivatives) to isolate branching effects. Differential scanning calorimetry (DSC) can detect phase transitions linked to alkyl group mobility.

Q. What spectroscopic techniques are most effective for characterizing the coordination geometry of zinc in this compound?

  • Methodological Answer : Use ¹H and ³¹P NMR to confirm ligand environments. For example, titanium analogs show distinct ³¹P shifts (δ ~85–86 ppm) for dithiophosphate ligands . Extended X-ray absorption fine structure (EXAFS) can resolve Zn–S bond distances and tetrahedral vs. distorted geometries. UV-Vis spectroscopy may reveal ligand-to-metal charge transfer bands (250–400 nm), typical for dithiophosphate complexes.

Advanced Research Questions

Q. How do structural variations in the dithiophosphate ligands affect the compound’s catalytic or antioxidant properties in polymer stabilization?

  • Methodological Answer : Compare antioxidant efficacy via radical scavenging assays (e.g., DPPH or OIT tests). Branched alkyl groups (e.g., 1,3-dimethylbutyl) may improve steric shielding of the Zn center, enhancing oxidative stability. For catalytic applications (e.g., lubricant additives), evaluate tribological performance using four-ball wear tests and correlate with ligand hydrophobicity. Cross-reference with studies on analogous zinc dithiophosphates (e.g., O,O-dioctyl derivatives ) to establish structure-activity trends.

Q. What contradictions exist in reported data on the environmental persistence of zinc dithiophosphates, and how can they be resolved?

  • Methodological Answer : Some studies suggest rapid hydrolysis in aqueous environments, while others note persistence in anaerobic soils. Resolve discrepancies by standardizing test conditions (pH, temperature, microbial activity). Use accelerated degradation studies (e.g., OECD 301B) with LC-MS to track breakdown products like phosphate and sulfide ions. For field studies, employ isotopic labeling (e.g., ⁶⁵Zn) to trace mobility in ecosystems .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in heterogeneous catalysis or interfacial applications?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model adsorption energies on metal surfaces (e.g., steel or copper). Compare frontier molecular orbitals (HOMO/LUMO) to assess electron-transfer tendencies. Validate predictions with surface-enhanced Raman spectroscopy (SERS) to detect adsorption configurations. For interfacial behavior, simulate solvent interactions using molecular dynamics (MD) with force fields parameterized for sulfur-zinc bonds.

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally similar zinc dithiophosphates: How can experimental protocols be standardized?

  • Methodological Answer : Variations in melting points (e.g., >260°C vs. lower values in older studies) may arise from impurities or differing heating rates. Standardize DSC protocols (e.g., 10°C/min under nitrogen) and cross-check with hot-stage microscopy. Purity validation via HPLC or mass spectrometry is essential. Collaborative interlaboratory studies (e.g., ISO guidelines) can harmonize data.

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